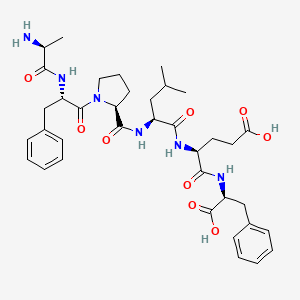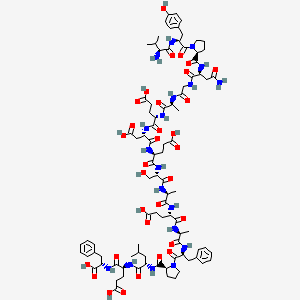
175010-18-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
The compound 175010-18-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology, it is used to study protein interactions and cellular processes. In medicine, it has potential therapeutic applications, particularly in the treatment of neurological diseases such as Alzheimer’s disease . Additionally, it has applications in the industry for developing new materials and environmental applications.
作用機序
Target of Action
The compound 175010-18-1, also known as (Gly22)-Amyloid β-Protein (1-40), is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation . Its primary target is the Amyloid-β .
Mode of Action
The compound interacts with its target, Amyloid-β, and induces aggregation. As wild-type Aβ, it preferably assembles in the presence of GM1 ganglioside . This interaction results in the formation of soluble and insoluble β-amyloid aggregates .
Biochemical Pathways
The compound affects the Amyloid-β pathway, leading to the formation of soluble and insoluble β-amyloid aggregates
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of soluble and insoluble β-amyloid aggregates . These aggregates are associated with neurotoxic effects .
Safety and Hazards
準備方法
The compound 175010-18-1 can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of specific chemicals under controlled conditions to produce the desired compound. Extraction from natural sources involves isolating the compound from plants or other organisms.
化学反応の分析
The compound 175010-18-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
The compound 175010-18-1 can be compared with other similar compounds, such as other amyloid-beta protein variants. Similar compounds include (Gly22)-Amyloid beta-protein (1-42) and (Gly22)-Amyloid beta-protein (1-38). These compounds share similar structures and biological activities but differ in their specific amino acid sequences and lengths. The uniqueness of this compound lies in its specific sequence and its potential therapeutic applications in neurological diseases .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '175010-18-1' involves a multi-step process that includes the coupling of two key intermediates.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-chloro-4-methoxybenzoic acid", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ { "Step 1": "The reaction of 4-bromo-2-fluoroaniline with 2-chloro-4-methoxybenzoic acid in the presence of DIPEA and DMF at room temperature for 24 hours to produce intermediate 1." }, { "Step 2": "The purification of intermediate 1 by column chromatography using ethyl acetate as the eluent." }, { "Step 3": "The reaction of intermediate 1 with TEA in methanol at reflux temperature for 1 hour to produce intermediate 2." }, { "Step 4": "The purification of intermediate 2 by column chromatography using ethyl acetate as the eluent." }, { "Step 5": "The reaction of intermediate 2 with NaOH in methanol at reflux temperature for 1 hour to produce the final compound '175010-18-1'." }, { "Step 6": "The purification of the final compound by column chromatography using ethyl acetate as the eluent." }, { "Step 7": "The final compound is dried over Na2SO4 and characterized by NMR and mass spectrometry." } ] } | |
CAS番号 |
175010-18-1 |
分子量 |
4257.8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


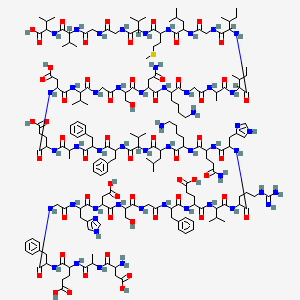
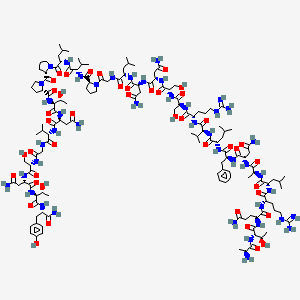
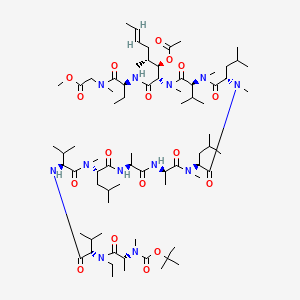
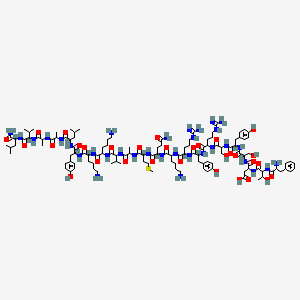
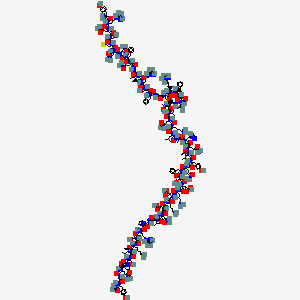
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
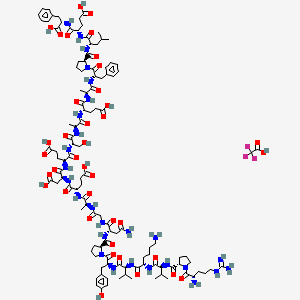
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)
